6'-Bromo-5,5-dimethyl-8'-nitro-3-phenylspiro[1,3-oxazolidine-4,2'-chromene]-2-one
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Overview
Description
6’-Bromo-5,5-dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom, a nitro group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-5,5-dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromene core, followed by the introduction of the oxazolidine ring through cyclization reactions. Bromination and nitration steps are then carried out to introduce the bromine and nitro groups, respectively. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and yield while maintaining safety and environmental standards. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-5,5-dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
6’-Bromo-5,5-dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Bromo-5,5-dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biological pathways and processes, making the compound useful for studying enzyme inhibition, receptor binding, and other biochemical phenomena.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one: Lacks the bromine atom, which may affect its reactivity and applications.
6’-Bromo-5,5-dimethyl-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one: Lacks the nitro group, which may alter its redox properties.
6’-Bromo-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
The presence of both the bromine and nitro groups, along with the spiro structure, makes 6’-Bromo-5,5-dimethyl-8’-nitro-3-phenylspiro[1,3-oxazolidine-4,2’-chromene]-2-one unique
Properties
IUPAC Name |
6'-bromo-5,5-dimethyl-8'-nitro-3-phenylspiro[1,3-oxazolidine-4,2'-chromene]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-18(2)19(21(17(23)27-18)14-6-4-3-5-7-14)9-8-12-10-13(20)11-15(22(24)25)16(12)26-19/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKKWBRHKHNXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C=CC3=C(O2)C(=CC(=C3)Br)[N+](=O)[O-])N(C(=O)O1)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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